4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide
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Overview
Description
4-Bromo-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide typically involves multiple steps, starting with the preparation of the core structures, such as the pyrazole and thiophene rings. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazones and α-bromo ketones under visible light catalysis.
Introduction of the Bromine Atom: The bromination of the thiophene ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Condensation Reaction: The final step involves the condensation of the brominated thiophene with the pyrazole derivative in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromo-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-cyclopropyl-1-(2-fluoro-3-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one
Uniqueness
4-Bromo-N’-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)thiophene-2-carbohydrazide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10BrFN4OS |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10BrFN4OS/c1-2-17-10(13)7(5-15-17)4-14-16-11(18)9-3-8(12)6-19-9/h3-6H,2H2,1H3,(H,16,18)/b14-4+ |
InChI Key |
MIKQLVXCKNVCAC-LNKIKWGQSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)C2=CC(=CS2)Br)F |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=CC(=CS2)Br)F |
Origin of Product |
United States |
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